Ethyl 3-(2,5-difluorophenyl)acrylate
Description
Chemical Identity and Nomenclature
Ethyl 3-(2,5-difluorophenyl)acrylate is a fluorinated acrylate ester with the molecular formula C$${11}$$H$${10}$$F$$2$$O$$2$$ and a molecular weight of 212.19 g/mol . Its systematic IUPAC name is ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate , reflecting the ester functional group, the α,β-unsaturated acrylate backbone, and the 2,5-difluorophenyl substituent. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 881658-90-8 , 375368-91-5 |
| SMILES Notation | CCOC(=O)C=CC1=C(C=CC(=C1)F)F |
| Synonyms | Ethyl 2,5-difluorocinnamate; ZINC2383967 |
The compound’s structure features a conjugated acrylate group (CH$$_2$$=CHCOOEt) linked to a meta-difluorinated benzene ring (fluorines at positions 2 and 5). This substitution pattern significantly influences its electronic and steric properties, as discussed in Section 1.3.
Historical Context and Research Significance
This compound emerged as a compound of interest in the early 2000s alongside advancements in fluorinated polymer chemistry. Fluorinated acrylates gained prominence due to their unique surface properties, such as water and oil repellency, which are critical in textile and coating industries. The introduction of fluorine atoms enhances thermal stability and chemical resistance, making these compounds valuable in high-performance materials.
In pharmaceutical research, structurally analogous acrylates have been investigated for their bioactivity. For example, 3-(4-chlorophenyl)acrylate derivatives exhibit antitubulin effects, with IC$$_{50}$$ values as low as 3.24 μM in breast cancer cells. While this compound itself is primarily a synthetic intermediate, its fluorine substitution pattern aligns with strategies to optimize drug candidates’ electronic profiles and binding affinities.
Recent studies have also explored its role in organic electronics, where fluorination improves charge transport in conjugated polymers. The compound’s versatility underscores its importance across materials science, medicinal chemistry, and catalysis.
Structural Features and Fluorine Substitution Effects
Electronic Effects
The 2,5-difluorophenyl group imposes distinct electronic perturbations:
- Hammett Substituent Constants : Fluorine’s meta-substituent constant (σ$$m$$ = +0.34) and para-substituent constant (σ$$p$$ = +0.15) indicate moderate electron-withdrawing effects. The combined meta-fluorine atoms create a cumulative electron-deficient aromatic system, polarizing the acrylate’s double bond and enhancing electrophilicity.
- Conjugation and Resonance : The fluorine atoms withdraw electron density via inductive effects, reducing the phenyl ring’s ability to donate electrons through resonance. This increases the acrylate’s susceptibility to nucleophilic attack at the β-position.
Steric and Crystallographic Considerations
- The meta-fluorine substitution minimizes steric hindrance compared to ortho-substituted analogs, promoting planar molecular geometry. X-ray studies of related fluorinated acrylates reveal coplanar arrangements between the phenyl ring and acrylate group, facilitating π-orbital overlap and stabilizing transition states in polymerization reactions.
Impact on Physical Properties
- Thermal Stability : Fluorine’s high electronegativity strengthens C–F bonds (bond energy ≈ 485 kJ/mol), increasing decomposition temperatures. For example, fluorinated acrylate polymers exhibit 80.07% inhibition of β-tubulin polymerization at elevated temperatures.
- Solubility : The compound’s lipophilicity (LogP ≈ 2.28) arises from fluorine’s hydrophobic character, rendering it soluble in organic solvents like ethyl acetate and dichloromethane.
| Property | Impact of Fluorine Substitution |
|---|---|
| Electron Density | Reduced at acrylate β-carbon, enhancing reactivity |
| Melting Point | Elevated due to dipole-dipole interactions |
| Polymerizability | Improved via electron-deficient monomers |
Structure
2D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7H,2H2,1H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLINBLOBAIWBEQ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
-
- Condensation of 2,5-difluorobenzaldehyde with ethyl acetate derivatives in the presence of a base catalyst such as piperidine or ammonium acetate.
-
- Simplicity and mild reaction conditions.
-
- Lower selectivity and yields compared to the Wittig reaction.
- Possible formation of side products requiring extensive purification.
Heck Coupling Reaction
-
- Palladium-catalyzed coupling of ethyl acrylate with 2,5-difluorophenyl halides.
-
- Direct formation of the C=C bond with aryl substitution.
-
- Requires expensive catalysts and ligands.
- Reaction optimization needed to prevent over-reduction or polymerization.
Detailed Research Findings and Comparative Analysis
| Method | Yield (%) | Reaction Time | Catalyst/Base | Solvent | Notes |
|---|---|---|---|---|---|
| Wittig Reaction | Up to 100 | 4-12 hours | Sodium hydride, K t-BuO | THF, DCM | High stereoselectivity, high yield |
| Knoevenagel Condensation | 60-80 | 6-24 hours | Piperidine, Ammonium Acetate | Ethanol, Water | Mild conditions, moderate yield |
| Heck Coupling | 70-85 | 8-24 hours | Pd catalyst, Phosphine ligands | DMF, Toluene | Requires catalyst, moderate yield |
- The Wittig reaction is the most efficient and widely reported method for synthesizing this compound, offering superior yield and control over stereochemistry.
- Knoevenagel condensation is a viable alternative but generally provides lower yields and requires purification to remove side products.
- Heck coupling is less common due to catalyst cost and complexity but can be useful for certain substrate scopes.
Key Considerations in Preparation
- Purity of Starting Materials: High purity of ethyl (triphenylphosphoranylidene)acetate and (E)-3-(2,5-difluorophenyl)acrylaldehyde is critical for optimal yields.
- Inert Atmosphere: Many steps require exclusion of moisture and oxygen to prevent side reactions.
- Temperature Control: Reaction temperature affects stereoselectivity and yield.
- Solvent Choice: Polar aprotic solvents like THF and dichloromethane are preferred for Wittig reactions.
- Post-reaction Workup: Includes aqueous quenching, organic extraction, drying, and purification by chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-difluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(2,5-difluorophenyl)acrylic acid or 3-(2,5-difluorophenyl)acetone.
Reduction: Ethyl 3-(2,5-difluorophenyl)propanol.
Substitution: Compounds with substituted phenyl rings, such as 3-(2,5-diaminophenyl)acrylate.
Scientific Research Applications
Ethyl 3-(2,5-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-difluorophenyl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)acrylate (CAS 184969-49-1)
- Structural Difference : Replaces fluorine atoms with trifluoromethyl (-CF₃) groups at the 3- and 5-positions.
- Stronger electron-withdrawing effects compared to fluorine, altering reactivity in Michael addition or cyclization reactions .
- Similarity Score : 0.96 (structural similarity metric) .
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate (CAS 20754-22-7)
- Structural Difference : Methyl ester (vs. ethyl) and a single -CF₃ group at the para position.
- Impact :
- Similarity Score : 1.00 .
(E)-Ethyl 3-(2,4,5-trifluorophenyl)acrylate
- Structural Difference : Additional fluorine at the 4-position of the phenyl ring.
Functional Group Variations
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate (BP 24070)
- Structural Difference: β-keto ester (3-oxopropanoate) instead of acrylate.
- Impact: Increased acidity (pKa ~10–12) due to keto-enol tautomerism, influencing solubility and metal chelation properties. Limited conjugation compared to α,β-unsaturated systems, reducing electrophilicity and reactivity in cycloaddition reactions .
Ethyl 3,3-Diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate
- Structural Difference : Diphenyl substitution and a thioxo-oxadiazole ring.
- Reduced fluorophilicity but improved rigidity for enzyme active-site binding .
Pharmacological Activity Comparison
Physicochemical Properties
| Property | This compound | Ethyl 3-(3,5-bis-CF₃-phenyl)acrylate | (E)-Methyl 3-(4-CF₃-phenyl)acrylate |
|---|---|---|---|
| logP | ~2.8 (estimated) | ~3.5 | ~2.3 |
| Metabolic Stability | Moderate (ethyl ester) | High (resistant to hydrolysis) | Low (methyl ester) |
| Electrophilicity | High (α,β-unsaturated ester) | Moderate (steric hindrance) | High |
Biological Activity
Ethyl 3-(2,5-difluorophenyl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of fluorine atoms in the phenyl ring is significant as it enhances the compound's reactivity and biological activity. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15.2 ± 1.3 | Induction of apoptosis |
| Study B | HT-29 | 12.8 ± 0.9 | Cell cycle arrest at G2/M phase |
| Study C | A549 (lung cancer) | 20.5 ± 1.1 | Inhibition of tubulin polymerization |
These studies suggest that the compound may induce apoptosis through various pathways, including upregulation of pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.
The mechanism of action of this compound is multifaceted. It is known to interact with cellular targets such as enzymes and receptors, leading to inhibition or activation of specific signaling pathways. The fluorine atoms enhance binding affinity to these targets, which may contribute to its biological efficacy.
Key Mechanisms Identified:
- Michael Addition Reactions : The acrylate moiety can undergo reactions with nucleophiles in biological systems.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption : Alteration in membrane permeability leading to cell death in microbial pathogens.
Case Studies
- Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. The compound was shown to activate caspase pathways leading to programmed cell death.
- Antimicrobial Activity : In a comparative study against common pathogens such as Escherichia coli and Staphylococcus aureus, this compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like penicillin.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of ethyl 3-(2,5-difluorophenyl)acrylate, and how do they influence its reactivity?
- Answer : The compound (C₁₁H₁₀F₂O₂, MW 212.19 g/mol) features an acrylate ester group conjugated with a 2,5-difluorophenyl ring. The fluorine substituents enhance electrophilicity due to their electron-withdrawing effects, promoting reactivity in Michael additions or polymerizations. The (E)-stereochemistry of the α,β-unsaturated ester is critical for π-orbital conjugation, affecting UV-Vis absorption (λmax ~260 nm) and nucleophilic attack sites .
Q. What synthetic routes are recommended for preparing this compound with high purity?
- Answer : A common method involves Knoevenagel condensation :
- React 2,5-difluorobenzaldehyde with ethyl malonate in the presence of a catalyst (e.g., piperidine or ammonium acetate) under reflux (60–80°C) in ethanol.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).
- Purify via column chromatography (silica gel, gradient elution) to isolate the (E)-isomer preferentially. Yield typically ranges 60–75% .
Q. How can researchers characterize the compound’s purity and stereochemistry?
- Answer :
- HPLC : Use a C18 column (methanol/water 70:30) to assess purity (>98%).
- NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons split by fluorine coupling) and δ 5.8–6.5 ppm (acrylate protons, Jtrans ~16 Hz for (E)-configuration) .
- FT-IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and conjugated C=C stretch at ~1630 cm⁻¹ .
Advanced Research Questions
Q. How do fluorination patterns (e.g., 2,5-difluoro vs. 3,5-difluoro) on the phenyl ring affect biological activity in related acrylates?
- Answer : Comparative studies on analogs (e.g., ethyl 3-(3,5-difluorophenyl)acrylate) reveal that 2,5-substitution improves membrane permeability due to reduced steric hindrance, enhancing interactions with hydrophobic enzyme pockets. For example, 2,5-difluoro derivatives show higher antimicrobial activity (MIC ~5 µg/mL against S. aureus) compared to 3,5-substituted analogs (MIC ~15 µg/mL) .
Q. What contradictions exist in reported biological data for fluorinated acrylates, and how can they be resolved?
- Answer : Some studies report pro-apoptotic effects in cancer cells (e.g., IC₅₀ ~10 µM in HeLa), while others observe pro-survival signaling at lower concentrations (1–5 µM). This biphasic response may arise from off-target kinase inhibition (e.g., TRK or EGFR pathways). Resolve via:
- Dose-response assays with extended timepoints.
- Kinase profiling (e.g., KINOMEscan) to identify specific targets .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro assays?
- Answer :
- Use propylene glycol/water (1:1) as a co-solvent to prevent ester hydrolysis (t1/2 increases from 2 h to >24 h).
- Adjust pH to 6.5–7.0 to minimize nucleophilic attack on the acrylate group .
Q. How does this compound interact with TRK kinases, and what computational methods validate these interactions?
- Answer : Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of TRKA (ΔG ~-8.2 kcal/mol) via hydrogen bonds with Leu657 and hydrophobic interactions with the difluorophenyl group. Validate via:
- Surface plasmon resonance (SPR) to measure binding affinity (KD ~150 nM).
- Cellular thermal shift assays (CETSA) to confirm target engagement .
Methodological Guidance
Q. What analytical techniques differentiate regioisomers (e.g., 2,5- vs. 2,4-difluoro derivatives)?
- Answer :
- <sup>19</sup>F NMR : 2,5-derivatives show two distinct peaks (δ -115 ppm for F2, δ -120 ppm for F5), while 2,4-derivatives exhibit a doublet (δ -116 ppm) and singlet (δ -123 ppm) .
- X-ray crystallography : Resolve spatial arrangement of fluorine atoms (e.g., C–F···π interactions in 2,5-derivatives) .
Q. How can researchers mitigate batch-to-batch variability in scaled-up synthesis?
- Answer :
- Implement continuous flow reactors for precise control of residence time (10–15 min) and temperature (65°C).
- Use in-line FT-IR to monitor conversion in real-time, ensuring >95% yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
